molecular formula C20H18ClN3O3 B2360703 N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-43-2

N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2360703
CAS No.: 898464-43-2
M. Wt: 383.83
InChI Key: MSHVICBVGKKTOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains a chlorophenyl group and an oxalamide group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 383.83. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Fluorescence Sensing and Metal Ion Coordination

Compounds similar to the one mentioned have been studied for their ability to act as sensors for biological Zn(II) through fluorescence. For instance, fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, show significant fluorescence enhancements upon Zn(II) coordination. These compounds demonstrate selectivity for Zn(II) over other biologically relevant metal ions and have applications in live-cell imaging due to their cell permeability and responsiveness to Zn(II) in vivo (Nolan et al., 2005).

Crystallography and Molecular Structure

The crystal structures of isomeric quinoline derivatives have been studied, highlighting the importance of specific molecular interactions, such as π-π stacking and C-H⋯X interactions, in determining the supramolecular arrangements of these compounds. These studies provide insight into the structural basis for the biological activities and material properties of quinoline derivatives (de Souza et al., 2015).

Spectroscopic Characterization and Computational Analysis

Research on quinoline derivatives includes spectroscopic characterization and computational studies to understand their molecular structure, electronic properties, and potential applications. DFT and TD-DFT/PCM calculations have been employed to analyze the structural parameters, spectroscopic properties, and non-linear optical (NLO) behaviors of such compounds. These studies contribute to the development of quinoline-based dyes and materials with potential applications in biological sensing, photovoltaics, and as corrosion inhibitors (Wazzan et al., 2016).

Synthesis and Chemical Reactivity

Novel synthetic approaches for quinoline derivatives have been explored, leading to the development of compounds with potential applications in medicinal chemistry and material science. For example, a one-pot synthetic method has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of quinoline-based compounds in chemical synthesis (Mamedov et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The future research directions for this compound could involve further investigation into its biological activities and potential applications in medicine. Given the known activities of similar quinoline derivatives, this compound could be a potential candidate for drug development .

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-6-15(7-5-14)22-19(26)20(27)23-16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11H,1-3,8-9H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHVICBVGKKTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=C(C=C4)Cl)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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